tert-Butyl (2-oxopropyl)carbamate chemical properties
tert-Butyl (2-oxopropyl)carbamate chemical properties
An In-Depth Technical Guide to tert-Butyl (2-oxopropyl)carbamate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2-oxopropyl)carbamate, a versatile bifunctional building block crucial in modern organic and medicinal chemistry. Known systematically as N-Boc-aminoacetone, this compound integrates a reactive ketone moiety with a stable, yet readily cleavable, N-tert-butoxycarbonyl (Boc) protecting group. This unique structural combination makes it an invaluable intermediate for the synthesis of a wide array of nitrogen-containing heterocycles and complex pharmaceutical agents. This document delves into its core physicochemical and spectroscopic properties, provides detailed, field-proven protocols for its synthesis and deprotection, explores its key chemical reactivities, and discusses its applications in drug development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, actionable insights.
Introduction to a Key Synthetic Intermediate
In the landscape of synthetic chemistry, the strategic use of bifunctional molecules—compounds bearing two distinct reactive centers—is paramount for the efficient construction of complex molecular architectures. Tert-Butyl (2-oxopropyl)carbamate (CAS No: 170384-29-9) is a prime exemplar of such a reagent.[1] Its structure features a methyl ketone and an N-Boc protected amine, offering two orthogonal points for chemical modification.
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its robustness under a wide range of reaction conditions—including basic, nucleophilic, and reductive environments—while being susceptible to clean removal under mild acidic conditions.[2][3][4] This stability profile allows chemists to perform extensive modifications at the ketone functionality without disturbing the protected amine. Once these transformations are complete, the amine can be unmasked to participate in subsequent reactions, such as cyclizations or couplings. This strategic potential has positioned tert-butyl (2-oxopropyl)carbamate as a cornerstone intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[5][6]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral characteristics is fundamental to its effective use in the laboratory.
Core Chemical Properties
The essential physicochemical data for tert-Butyl (2-oxopropyl)carbamate are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 170384-29-9 | [1] |
| Molecular Formula | C₈H₁₅NO₃ | [1][7] |
| Molecular Weight | 173.21 g/mol | [7] |
| Physical Form | White to yellow liquid or low melting solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChIKey | OZGMUQGCAFEQOX-UHFFFAOYSA-N | [1][8] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Spectroscopic Profile
The structural identity and purity of tert-Butyl (2-oxopropyl)carbamate are typically confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its functional groups.
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¹H NMR Spectroscopy (CDCl₃, 400 MHz):
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δ ~5.5-6.0 ppm (s, 1H): Broad singlet corresponding to the carbamate N-H proton.
-
δ ~4.1 ppm (d, 2H): Doublet for the methylene protons (-CH₂-) adjacent to the amine.
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δ ~2.2 ppm (s, 3H): Sharp singlet for the methyl protons (-CH₃) of the acetyl group.
-
δ ~1.45 ppm (s, 9H): Dominant singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
-
δ ~206 ppm: Ketone carbonyl carbon (C=O).
-
δ ~156 ppm: Carbamate carbonyl carbon (O-C=O).
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ ~50 ppm: Methylene carbon (-CH₂-).
-
δ ~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
δ ~26 ppm: Methyl carbon of the acetyl group (-COCH₃).
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3350 cm⁻¹ (medium): N-H stretching vibration of the secondary carbamate.
-
~2980, 2930 cm⁻¹ (medium-strong): Aliphatic C-H stretching from the methyl and methylene groups.
-
~1715 cm⁻¹ (strong): C=O stretching of the ketone.
-
~1690 cm⁻¹ (strong): C=O stretching of the carbamate group.[9]
-
~1520 cm⁻¹ (medium): N-H bending vibration.
-
~1170 cm⁻¹ (strong): C-O stretching of the carbamate ester linkage.[9]
-
-
Mass Spectrometry (ESI-MS):
-
m/z 174.11 [M+H]⁺: Protonated molecular ion.
-
m/z 196.09 [M+Na]⁺: Sodium adduct, commonly observed.[8]
-
Common Fragments: Loss of isobutylene (m/z 118, [M-C₄H₈+H]⁺) or the entire tert-butyl group are characteristic fragmentation pathways under ionization.
-
Synthesis and Purification
The most common and efficient synthesis of tert-Butyl (2-oxopropyl)carbamate involves the N-protection of aminoacetone, which is typically available as its hydrochloride salt. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent.[4][10]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of tert-Butyl (2-oxopropyl)carbamate.
Detailed Experimental Protocol: N-Boc Protection of Aminoacetone
This protocol is a self-validating system, where successful synthesis can be readily confirmed by TLC and the spectroscopic methods outlined previously.
-
Reaction Setup: To a round-bottom flask charged with aminoacetone hydrochloride (1.0 eq) and a magnetic stirrer, add tetrahydrofuran (THF, ~0.2 M). Cool the resulting slurry to 0°C in an ice bath.
-
Causality: Starting with the hydrochloride salt is common as the free base of aminoacetone is less stable. The reaction is cooled to 0°C to moderate the initial exotherm upon base addition.
-
-
Base Addition: Slowly add triethylamine (TEA, 2.2 eq) to the slurry. Stir for 15 minutes.
-
Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt, forming triethylammonium chloride, and a second to neutralize the acidic byproduct generated during the carbamate formation. A slight excess ensures the reaction goes to completion.
-
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Causality: Boc₂O is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[4] A slight excess ensures full conversion of the starting amine. The reaction is stirred overnight to ensure completion.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Causality: The acidic wash removes any remaining TEA, while the basic wash removes any unreacted acidic impurities. The brine wash helps to remove water from the organic layer before drying.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield tert-Butyl (2-oxopropyl)carbamate as a white to pale yellow solid or oil.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of tert-Butyl (2-oxopropyl)carbamate stems from the distinct reactivity of its functional groups.
Key Reactive Sites Diagram
Caption: Primary reactive sites on tert-Butyl (2-oxopropyl)carbamate.
Acid-Catalyzed Deprotection: The Gateway to the Free Amine
The most critical reaction of this molecule is the acid-labile cleavage of the Boc group. This is typically achieved with strong acids like trifluoroacetic acid (TFA) in an anhydrous solvent such as dichloromethane (DCM).[4]
-
Mechanism: The deprotection proceeds via a three-step mechanism:
-
Protonation of the carbamate carbonyl oxygen by the acid.
-
Elimination of the highly stable tert-butyl cation, which typically deprotonates to form isobutylene gas.
-
The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to yield the protonated free amine.[3]
-
-
Trustworthiness: This reaction is exceptionally reliable and high-yielding. The formation of gaseous byproducts (isobutylene and CO₂) helps drive the reaction to completion.
-
Protocol: Boc Deprotection
-
Dissolve tert-Butyl (2-oxopropyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Monitor by TLC for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the crude aminoacetone trifluoroacetate salt, which can often be used directly in the next step.
-
Reactions at the Ketone Center
With the amine protected, the ketone is free to undergo a variety of standard transformations. The Boc group is stable to most reducing agents (e.g., NaBH₄), organometallics (e.g., Grignard reagents), and Wittig reagents, allowing for selective modification of the carbonyl group. This enables the synthesis of a diverse range of β-amino alcohols and other valuable structures.
Applications in Medicinal and Organic Chemistry
The true value of tert-Butyl (2-oxopropyl)carbamate is realized in its application as a versatile building block. After manipulation of the ketone or in its original form, the subsequent deprotection of the amine provides a nucleophilic center adjacent to an electrophilic carbonyl, a motif ripe for cyclization reactions.
-
Synthesis of Heterocycles: The 1,3-relationship between the amine and ketone functionalities (after deprotection) is ideal for constructing five- and six-membered heterocycles like pyrroles, imidazoles, and pyrazines through condensation reactions with other bifunctional reagents.
-
Pharmaceutical Intermediates: Carbamate-containing molecules are prevalent in drug design, often used to improve stability or act as peptide bond surrogates.[5][6] Intermediates like N-Boc-aminoacetone are critical for building the core scaffolds of many therapeutic agents. For instance, while various routes exist, the structural motif is relevant to the synthesis of DPP-IV inhibitors used in diabetes treatment, which often feature an amino group alpha to an acyl moiety.[11][12] It is also a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[13]
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1][7] |
| Hazard Statements | H302: Harmful if swallowed.H412: Harmful to aquatic life with long lasting effects. | [1][7] |
| Precautionary Statements | P273: Avoid release to the environment. | [7] |
-
Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place as recommended (2-8°C).[1] The compound should be protected from moisture and strong acids.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid releasing into the environment.[7]
Conclusion
Tert-Butyl (2-oxopropyl)carbamate is a synthetically powerful and versatile intermediate. Its combination of a stable, acid-labile Boc-protected amine and a modifiable ketone functionality provides a robust platform for the synthesis of complex nitrogen-containing molecules. The straightforward and high-yielding protocols for its preparation and deprotection, coupled with its predictable reactivity, solidify its role as an essential tool for researchers in drug discovery and synthetic organic chemistry.
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